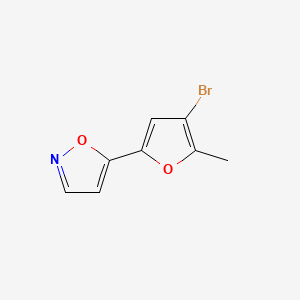![molecular formula C8H15N B13460242 4-Azaspiro[2.6]nonane](/img/structure/B13460242.png)
4-Azaspiro[2.6]nonane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Azaspiro[26]nonane is a spirocyclic compound characterized by a unique structure where a nitrogen atom is incorporated into a bicyclic framework
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Azaspiro[2.6]nonane typically involves the formation of the spirocyclic structure through cyclization reactions. One common method is the intramolecular Prins cyclization/Schmidt reaction, which has been used to synthesize azaspiro compounds . This method involves the use of high propargyl alcohol as a raw material, followed by hydroxyl protection and subsequent cyclization .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply to the industrial production of this compound.
Analyse Des Réactions Chimiques
Types of Reactions
4-Azaspiro[2.6]nonane undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another atom or group.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like Oxone® and reducing agents such as hydrogen gas in the presence of a catalyst . Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pressures.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation reactions may yield oxygenated derivatives, while reduction reactions may produce more saturated compounds.
Applications De Recherche Scientifique
4-Azaspiro[2.6]nonane has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds.
Biology: Its derivatives are studied for their potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Mécanisme D'action
The mechanism of action of 4-Azaspiro[2.6]nonane involves its interaction with specific molecular targets. For instance, spirocyclic oxetanes, including this compound, have been shown to bind to the NAD(P)H:quinone oxidoreductase 1 (NQO1) active site . This enzyme is over-expressed in certain cancer cell lines, and the binding of this compound derivatives can lead to the reduction of benzimidazolequinone and imidazobenzimidazolequinone substrates.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Azaspiro[4.4]nonane: This compound has a similar spirocyclic structure but with a different ring size.
2-Oxa-6-azaspiro[3.3]heptane: Another spirocyclic compound with an oxygen atom in the ring.
Uniqueness
4-Azaspiro[2.6]nonane is unique due to its specific ring size and the presence of a nitrogen atom in the spirocyclic structure. This gives it distinct chemical and physical properties compared to other spirocyclic compounds.
Propriétés
Formule moléculaire |
C8H15N |
|---|---|
Poids moléculaire |
125.21 g/mol |
Nom IUPAC |
4-azaspiro[2.6]nonane |
InChI |
InChI=1S/C8H15N/c1-2-4-8(5-6-8)9-7-3-1/h9H,1-7H2 |
Clé InChI |
WZMBCEGZEJYGDK-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2(CC2)NCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(1R,5S,6R)-3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-azabicyclo[3.1.0]hexan-6-yl]acetic acid](/img/structure/B13460159.png)
![1,9-Diazaspiro[5.5]undecan-2-one dihydrochloride](/img/structure/B13460160.png)
![Benzyl 1-(hydroxymethyl)-5-azaspiro[2.3]hexane-5-carboxylate](/img/structure/B13460166.png)
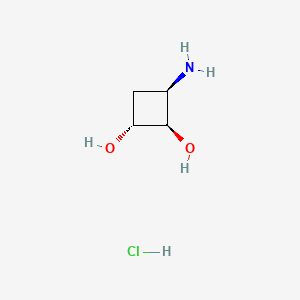
![tert-butyl N-{[(prop-2-en-1-yl)carbamoyl]methyl}carbamate](/img/structure/B13460172.png)
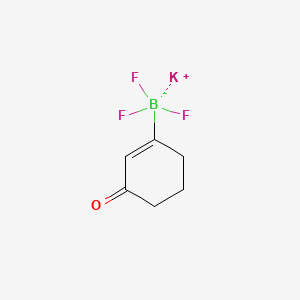
![4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-azaspiro[2.5]octane-6-carboxylicacid](/img/structure/B13460205.png)
![4-[(4-Bromo-2-methylsulfanylphenoxy)methyl]benzonitrile](/img/structure/B13460208.png)
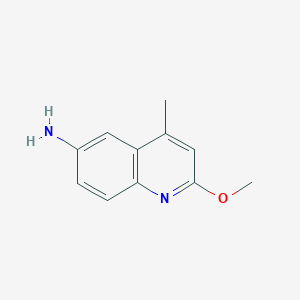

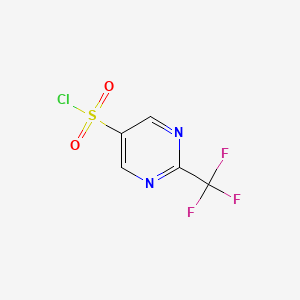
![2,5-di-tert-butyl 3a-ethyl tetrahydropyrrolo[3,4-c]pyrrole-2,3a,5(1H,3H)-tricarboxylate](/img/structure/B13460222.png)
